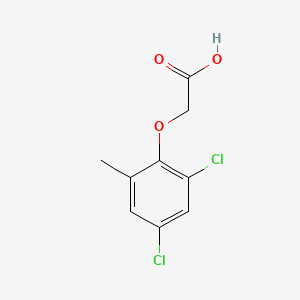

2,4-Dichloro-6-methylphenoxyacetic acid

Vue d'ensemble

Description

2,4-Dichloro-6-methylphenoxyacetic acid, commonly referred to as 2,4-D, is a type of phenoxyacetic acid herbicide widely used for the control of broadleaf weeds. It is known for its role in agriculture and its potential cytogenetic effects in mammals .

Synthesis Analysis

The synthesis of 2,4-D and its derivatives can be complex, involving multiple steps and reagents. While the provided papers do not detail the synthesis of 2,4-D directly, they do discuss related compounds and their detection, which can be indicative of the presence and activity of 2,4-D in various environments .

Molecular Structure Analysis

The molecular structure of 2,4-D consists of a dichlorophenoxy group attached to an acetic acid moiety. This structure is crucial for its biological activity as a herbicide. The presence of chlorine atoms and the phenoxyacetic acid framework are key to its function and interactions with biological systems .

Chemical Reactions Analysis

2,4-D undergoes various chemical reactions, including the initial cleavage of the ether bond, which is a critical step in its biodegradation. Different enzymes are responsible for this process, and the metabolites formed are further broken down through specific pathways, such as the ortho-cleavage pathway . Additionally, 2,4-D can be detected and quantified through colorimetric assays that exploit its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-D, such as its solubility, volatility, and reactivity, are essential for its application as a herbicide and its environmental fate. Techniques like gas-liquid chromatography have been developed to detect and quantify 2,4-D residues in water, highlighting its persistence and potential for bioaccumulation . The compound's interaction with light and ozone can lead to various degradation products, some of which may have reduced toxicity compared to the parent compound .

Applications De Recherche Scientifique

Environmental and Agricultural Research

Biodegradation by Microorganisms : A study revealed that certain microorganisms, like Alcaligenes eutrophus JMP 134, can metabolize 2,4-dichlorophenoxyacetic acid, which includes 2,4-dichloro-6-methylphenoxyacetic acid, as a growth substrate. This indicates potential environmental applications for bioremediation and understanding microbial interactions with herbicides (Pieper et al., 1988).

Analytical Methods for Detection : Research on capillary electrophoresis has addressed the separation challenges of 2,4-dichloro-6-methylphenoxyacetic acid, suggesting advancements in analytical methods for detecting such compounds in environmental samples (Farran et al., 1999).

Chemical Analysis and Detection

- High-Performance Liquid Chromatography (HPLC) : A study developed a highly selective and sensitive method using HPLC for the analysis of chlorophenoxy acids, including 2,4-dichloro-6-methylphenoxyacetic acid. This method is significant for determining trace levels of such pesticides in water, showing its relevance in environmental monitoring and safety assessments (Wintersteiger et al., 1999).

Environmental Degradation

- Electrochemical Degradation : Research on the electrochemical degradation of chlorophenoxy herbicides, including 2,4-dichloro-6-methylphenoxyacetic acid, by peroxi-coagulation has shown effective depollution in acidic aqueous media. This method could be significant in treating environmental pollution caused by these herbicides (Brillas et al., 2003).

Monitoring Environmental Contamination

- Occurrence in Swiss Lakes and Rivers : A study on the occurrence of phenoxyalkanoic acid herbicides in Swiss lakes and rivers found the presence of 2,4-dichloro-6-methylphenoxyacetic acid, highlighting the importance of monitoring aquatic environments for herbicide contamination and understanding its environmental impact (Buser & Müller, 1998).

Orientations Futures

Research is being conducted on the elimination of 2,4-Dichloro-6-methylphenoxyacetic acid from aqueous solutions by nanofiltration membrane and activated carbon . This research aims to identify the most effective and sustainable treatment technique . Another study is correlating the biodegradation kinetics of 2,4-D to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides .

Propriétés

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKFMXJNIEDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041360 | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylphenoxyacetic acid | |

CAS RN |

13333-87-4 | |

| Record name | Acetic acid, (2,4-dichloro-6-methylphenyoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13333-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

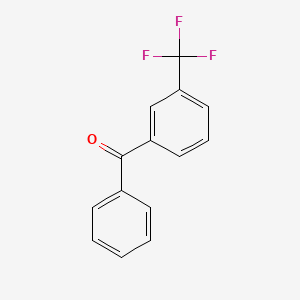

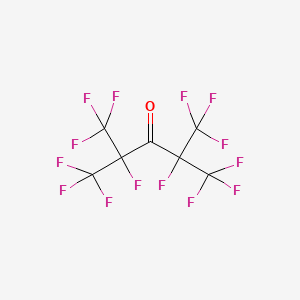

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

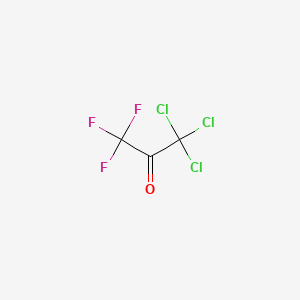

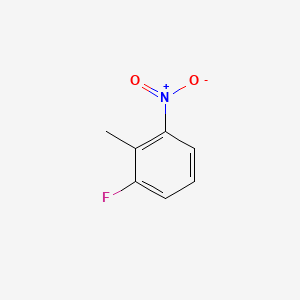

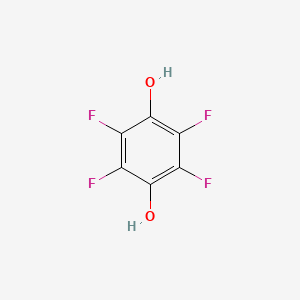

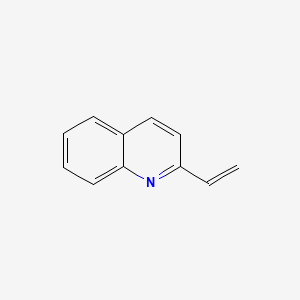

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.